molecular formula C21H20 B13983524 1,2,3-Triphenylpropane

1,2,3-Triphenylpropane

Cat. No.: B13983524
M. Wt: 272.4 g/mol
InChI Key: GDPISEKNRFFKMM-UHFFFAOYSA-N
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Description

1,2,3-Triphenylpropane is an organic compound with the molecular formula C21H20 It consists of a propane backbone with three phenyl groups attached to the first, second, and third carbon atoms

Preparation Methods

1,2,3-Triphenylpropane can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is reacted with 1,2,3-tribromopropane in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds under anhydrous conditions and typically requires refluxing the reactants for several hours .

Another method involves the reduction of 1,2,3-triphenylpropanone using a reducing agent like lithium aluminum hydride. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Mechanism of Action

The mechanism of action of 1,2,3-triphenylpropane depends on its specific application. In biological systems, it may interact with cellular targets through hydrophobic interactions and π-π stacking with aromatic residues in proteins. These interactions can influence the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

1,2,3-Triphenylpropane can be compared with other similar compounds, such as:

This compound stands out due to its symmetrical structure and the unique spatial arrangement of its phenyl groups, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H20

Molecular Weight

272.4 g/mol

IUPAC Name

1,3-diphenylpropan-2-ylbenzene

InChI

InChI=1S/C21H20/c1-4-10-18(11-5-1)16-21(20-14-8-3-9-15-20)17-19-12-6-2-7-13-19/h1-15,21H,16-17H2

InChI Key

GDPISEKNRFFKMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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